molecular formula C11H11NO B2670157 1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one CAS No. 1251261-46-7

1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one

Cat. No. B2670157
CAS RN: 1251261-46-7
M. Wt: 173.215
InChI Key: AKTHEESEUXDOFI-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Dihydroisoindol-2-yl)prop-2-en-1-one” is a type of organic compound. It likely contains an isoindoline group, which is a type of heterocyclic compound, and a prop-2-en-1-one group, which is a type of enone .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as prop-2-en-1-one based compounds and imidazole containing compounds have been synthesized using various methods . The synthesis of these compounds often involves reactions with various organic and inorganic reagents .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, specific structural data for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the prop-2-en-1-one group could potentially undergo reactions typical of enones, such as Michael additions or aldol condensations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its specific molecular structure. Similar compounds have been studied for their mechanical properties using molecular dimension simulations .

Scientific Research Applications

Azeotropic Distillation Process

  • Study Focus: The paper by Pla-Franco et al. (2019) discusses azeotropic distillation, a process used to separate non-ideal binary mixtures, using 1-propanol dehydration as a case study. Diisopropyl ether was analyzed as a potential entrainer in this process, highlighting the relevance in the separation of alcohol-water mixtures through distillation techniques (Pla-Franco et al., 2019).

Alcohol Dehydration over Alkali Cation-Exchanged Zeolites

  • Study Focus: Jacobs et al. (1977) investigated the dehydration of alcohols like 2-propanol and 2-butanol over alkali cation-exchanged zeolites. The research provides insights into the dehydration mechanisms and the catalytic role of weak hydroxyl groups in these processes (Jacobs et al., 1977).

Biotechnological Production of 1,3-Propanediol

  • Study Focus: Xiu and Zeng (2008) reviewed methods for the recovery and purification of biologically produced diols, particularly 1,3-propanediol. This study emphasized the economic and energy considerations in the separation of diols from fermentation broth, relevant for industrial-scale production (Xiu & Zeng, 2008).

Genetically Engineered Strains for Glycerol Biosynthesis

  • Study Focus: The paper by Yang et al. (2018) discusses the development of genetically engineered strains for efficient biosynthesis of 1,3-propanediol from glycerol. This highlights the advancements in biotechnological methods to enhance yield and overcome production barriers (Yang et al., 2018).

Advances in Biotechnological Production

  • Study Focus: Kaur, Srivastava, and Chand (2012) presented a comprehensive review on the biotechnological production of 1,3-propanediol, focusing on bioprocess engineering methods and downstream processing. This research is significant for understanding the production of 1,3-propanediol from renewable resources (Kaur, Srivastava, & Chand, 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Future research could involve further exploration of the synthesis, structure, and properties of this compound. Additionally, the potential biological activities of this compound could be an interesting area of study .

properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-11(13)12-7-9-5-3-4-6-10(9)8-12/h2-6H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTHEESEUXDOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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